Equilin-d4

Descripción general

Descripción

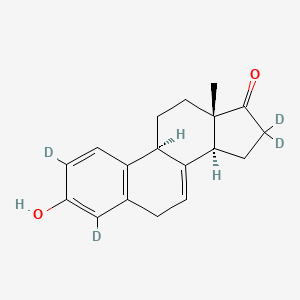

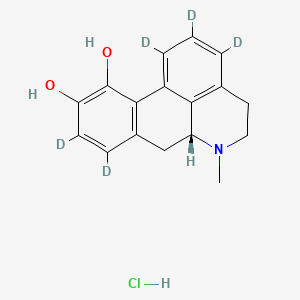

Equilin-d4 is the deuterium labeled Equilin . Equilin is an important member of the large group of oestrogenic substances and is chemically related to menformon (oestrone) . It is synthesized in the microsomes of mare placenta .

Synthesis Analysis

This compound has been used as a performance reference compound in pollutant analysis using passive samplers . A direct injection method using 100 μL of water sample was carried out . This method saves time, reduces handling errors and analytical variability, and is sensitive enough to detect hormones in surface and drinking water at ng/L levels .Molecular Structure Analysis

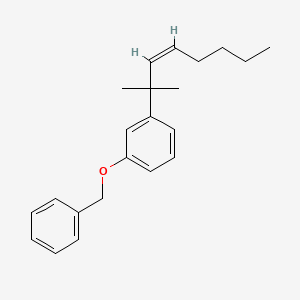

The molecular formula of this compound is C18H16D4O2 . The molecular weight is 272.37 . The structure of this compound is similar to that of Equilin, with four deuterium atoms replacing four hydrogen atoms .Chemical Reactions Analysis

This compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Aplicaciones Científicas De Investigación

Estudios farmacocinéticos

Equilin-d4 se utiliza en estudios farmacocinéticos para comprender el comportamiento de los estrógenos equinos conjugados en el cuerpo humano . Por ejemplo, se ha utilizado para estudiar la farmacocinética de los estrógenos equinos conjugados en mujeres posmenopáusicas chinas sanas . El estudio reveló que las mujeres posmenopáusicas chinas alcanzan el mismo nivel de estrógenos no conjugados en plasma a una dosis más baja de estrógenos equinos conjugados que las mujeres norteamericanas .

Terapia de reemplazo de estrógenos

This compound es un componente de los estrógenos equinos conjugados, que se utilizan comúnmente en la terapia de reemplazo de estrógenos . Las mujeres posmenopáusicas a menudo requieren suplementación de estrógenos para mejorar los síntomas vasomotores menopáusicos y posmenopáusicos y mantener el equilibrio hormonal .

Desarrollo de métodos analíticos

This compound se ha utilizado en el desarrollo de métodos analíticos. Por ejemplo, se desarrolló un método de espectrometría de masas en tándem de cromatografía líquida de conmutación de columna de alto rendimiento para determinar cuatro estrógenos conjugados y dos estrógenos no conjugados formados por hidrólisis in vivo .

Monitoreo ambiental

This compound es una de las hormonas estrogénicas que tiene un nivel máximo de contaminante de 0,35 µg/L en la lista de contaminantes químicos . Se puede detectar en poco tiempo mediante interacciones basadas en el reconocimiento de afinidad en sensores de Microbalanza de Cristal de Cuarzo (QCM) .

Desarrollo de nanosensores

This compound se ha utilizado en el desarrollo de nanosensores gravimétricos para su detección . Los sensores QCM se modificaron con ácido 11-mercaptoundecanóico formando una monocapa autoensamblada y con aminoácidos, a saber, tirosina, triptófano y fenilalanina <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.

Mecanismo De Acción

Target of Action

Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

This compound, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . This compound increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .

Pharmacokinetics

Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in this compound is intended to affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, this compound can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)